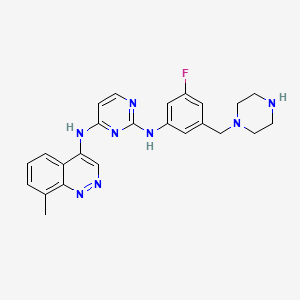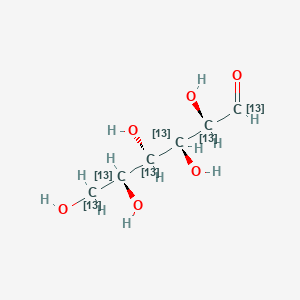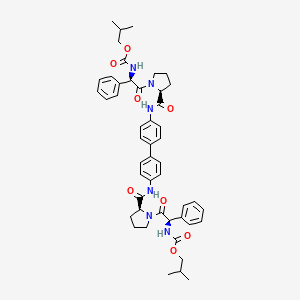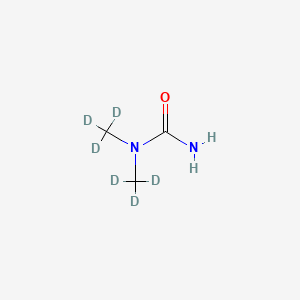
Alk5-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-29 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the synthesis of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Alk5-IN-29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alk5-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway.
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases, cancers, and other conditions associated with dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Alk5-IN-29 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation of downstream signaling molecules such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, thereby blocking the transforming growth factor beta signaling pathway. This leads to the modulation of gene expression and cellular responses associated with fibrosis, cancer, and other diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor type 1 kinase, used in clinical trials for various cancers.
Uniqueness
Alk5-IN-29 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent with high selectivity and efficacy .
Eigenschaften
Molekularformel |
C24H25FN8 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-N-[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H25FN8/c1-16-3-2-4-20-21(14-28-32-23(16)20)30-22-5-6-27-24(31-22)29-19-12-17(11-18(25)13-19)15-33-9-7-26-8-10-33/h2-6,11-14,26H,7-10,15H2,1H3,(H2,27,29,30,31,32) |
InChI-Schlüssel |
DMKDGVBLGDMHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC(=C4)CN5CCNCC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)







